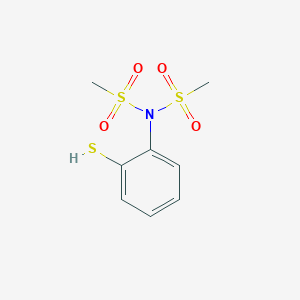
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide is an organic compound characterized by the presence of both methanesulfonyl and sulfanyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide typically involves the reaction of 2-mercaptobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfonic acids.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl and sulfanyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
- N-(Methanesulfonyl)-N-(2-sulfanylphenyl)acetamide
- N-(Methanesulfonyl)-N-(2-sulfanylphenyl)propionamide
Comparison: N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide is unique due to the presence of two methanesulfonyl groups, which can enhance its reactivity and potential for forming covalent bonds with molecular targets. In contrast, similar compounds with acetamide or propionamide groups may exhibit different reactivity and biological activity due to variations in their chemical structure.
Propiedades
Número CAS |
105955-46-2 |
|---|---|
Fórmula molecular |
C8H11NO4S3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-methylsulfonyl-N-(2-sulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S3/c1-15(10,11)9(16(2,12)13)7-5-3-4-6-8(7)14/h3-6,14H,1-2H3 |
Clave InChI |
FUJUACFJSDKJIQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(C1=CC=CC=C1S)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



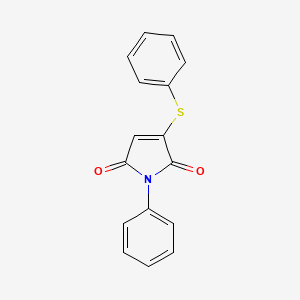



![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
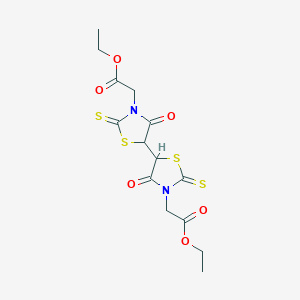
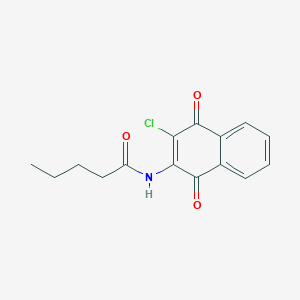
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
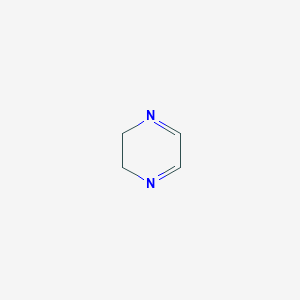
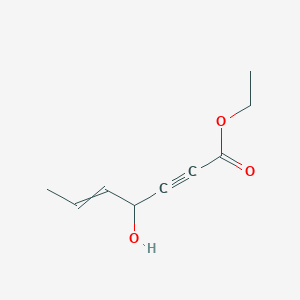
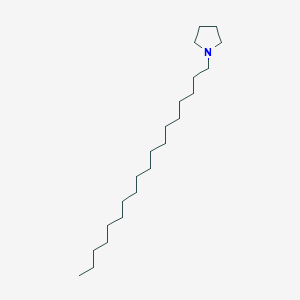
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
